6-Chloro-4-fluoro-3-iodo-1H-indazole
Overview
Description
6-Chloro-4-fluoro-3-iodo-1H-indazole is a chemical compound with the molecular formula C7H3ClFIN2 . It is used in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular structure of 6-Chloro-4-fluoro-3-iodo-1H-indazole consists of a six-membered benzene ring fused with a five-membered nitrogenous ring . The benzene ring is substituted at the 6th position with a chlorine atom, at the 4th position with a fluorine atom, and at the 3rd position with an iodine atom .Scientific Research Applications
Chemical Transformations and Synthesis
Ring Transformation
6-Chloro-4-fluoro-3-iodo-1H-indazole derivatives can undergo ring transformations under specific conditions. For example, 3,4-dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2 (1H)-one, a related compound, transforms into 1-(methylcarbamoyl)methyl-3-phenyl-1H-indazole when exposed to chloroform at room temperature (Fujimura et al., 1984).
Synthesis of Indazole Derivatives
The synthesis and characterization of indazole derivatives, including fluoro and chloro derivatives, have been extensively studied. These derivatives are synthesized through reactions like those of 1,2,4-triazoles and are analyzed using techniques like X-ray diffraction and thermal analysis (Shukla et al., 2014).
Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate
This compound, a key intermediate in the preparation of HIV non-nucleoside reverse transcriptase inhibitors, demonstrates the relevance of chloro-fluoro-indazole derivatives in medicinal chemistry. Its synthesis involves Boc protection, regioselective iodination, and cyclization steps (Mayes et al., 2010).
Material Science and Molecular Interactions
- Intermolecular Interactions: Research on triazole derivatives, which can be structurally related to indazoles, shows various intermolecular interactions. These interactions, such as C–H⋯π and lp⋯π, are critical in understanding the behavior of such compounds in different environments (Sahoo et al., 2012).
Biological Applications
Inhibitory Effects on Enzymes
Indazole derivatives have been studied for their inhibitory effects on enzymes like lactoperoxidase (LPO). This research indicates potential therapeutic applications, especially considering LPO's role in the immune system and its broad antimicrobial properties (Köksal & Alım, 2018).
Antimicrobial and Antifungal Activities
Some indazole derivatives, such as 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones, have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. This highlights the potential of indazole derivatives in developing new antimicrobial agents (Samadhiya et al., 2012).
Paddy Field Herbicides
3-Chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives have been used as paddy field herbicides, demonstrating their utility in agricultural applications. These compounds showed potent herbicidal activity and good rice selectivity under specific conditions (Hwang et al., 2005).
Mechanism of Action
Target of Action
6-Chloro-4-fluoro-3-iodo-1H-indazole is a member of the indazole family of heterocyclic compounds . Indazole-containing compounds have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazole compounds interact with their targets through various mechanisms, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2h-indazoles via consecutive formation of c–n and n–n bonds .
Biochemical Pathways
Indazole compounds are known to affect a variety of pathways, including those involved in hypertension, cancer, depression, inflammation, and bacterial infections
Pharmacokinetics
It is known that indazole compounds generally have high gi absorption and are bbb permeant . . These properties suggest that 6-Chloro-4-fluoro-3-iodo-1H-indazole may have good bioavailability.
Result of Action
Indazole compounds are known to have a variety of effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities
Action Environment
The action of 6-Chloro-4-fluoro-3-iodo-1H-indazole can be influenced by various environmental factors. For example, the solvent used can affect the reaction conditions and thus the effectiveness of the compound . Additionally, the presence of other substances, such as organometallic reagents, can also influence the compound’s action .
properties
IUPAC Name |
6-chloro-4-fluoro-3-iodo-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJOIRGDDHOXRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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